2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-11-5-4-6-12(9-11)16-17-14(10-19-16)13-7-2-3-8-15(13)18/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTHOBLJBTWNLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Tolyl 4 2 Hydroxyphenyl Thiazole
Established Synthetic Pathways for Thiazole (B1198619) Ring Formation
The construction of the thiazole ring is primarily achieved through cyclization reactions that form the key carbon-sulfur and carbon-nitrogen bonds of the heterocycle.
The most prominent and widely utilized method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com For the specific synthesis of 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole, this pathway involves the reaction between 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and 3-methylthiobenzamide.
The mechanism typically begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization via dehydration to form the final aromatic thiazole ring. This method is highly versatile, allowing for a wide variety of substituents at the 2- and 4-positions of the thiazole core. nih.govresearchgate.net Numerous adaptations have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. mdpi.com
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer a highly efficient and atom-economical route to complex molecules like 2,4-disubstituted thiazoles. scispace.comresearchgate.net One-pot Hantzsch-type syntheses are common, where an α-haloketone, a source of sulfur (like thiourea (B124793) or a thioamide), and other components are reacted together. scispace.comasianpubs.org
For instance, a three-component condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can yield highly functionalized thiazoles. nih.govresearchgate.net These strategies are advantageous as they reduce the number of synthetic steps and purification procedures, making them ideal for creating libraries of compounds for screening purposes.
The application of microwave irradiation has revolutionized thiazole synthesis, offering significant advantages over conventional heating methods. at.ua Microwave-assisted synthesis dramatically reduces reaction times, often from many hours to just a few minutes, while frequently improving product yields and purity. mdpi.comnih.govnih.gov
In the context of the Hantzsch synthesis, reactants are mixed in a suitable solvent (or sometimes under solvent-free conditions) and exposed to microwave irradiation in a dedicated synthesizer. thieme-connect.comresearchgate.net The rapid and uniform heating provided by microwaves accelerates the rate of reaction, minimizing the formation of side products. nih.gov This technique is particularly effective for synthesizing libraries of thiazole derivatives efficiently. thieme-connect.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours (e.g., 8-24 h) scispace.comnih.gov | Minutes (e.g., 3-30 min) nih.govthieme-connect.comresearchgate.net |
| Yield | Moderate to good scispace.comnih.gov | Often higher than conventional methods nih.govthieme-connect.com |
| Conditions | Refluxing in a solvent scispace.com | Sealed vessel, controlled temperature/pressure, can be solvent-free thieme-connect.comresearchgate.net |
| Energy Efficiency | Lower | Higher due to targeted heating |
Precursor Synthesis and Functionalization for this compound
The successful synthesis of the target compound relies on the availability and purity of its key precursors: 3-methylthiobenzamide and 2-bromo-1-(2-hydroxyphenyl)ethan-1-one.
Synthesis of 3-methylthiobenzamide : This thioamide precursor can be prepared through several routes. A common laboratory method involves the thionation of the corresponding amide, 3-methylbenzamide, using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.gov Alternatively, thioamides can be synthesized from nitriles or via multi-component reactions involving aldehydes, amines, and elemental sulfur (Kindler thioamide synthesis). chemrxiv.orgorganic-chemistry.orgchemistryviews.org
Synthesis of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one : This α-haloketone is typically synthesized by the bromination of the parent ketone, 2'-hydroxyacetophenone. lew.ro The reaction can be carried out using elemental bromine in a suitable solvent like chloroform (B151607) or acetic acid. lew.ronih.gov Care must be taken to control the reaction conditions to achieve selective α-monobromination without brominating the activated phenol (B47542) ring. lew.ro
Optimization of Reaction Conditions for this compound Synthesis
To maximize the yield and purity of this compound, optimization of reaction parameters such as solvent, temperature, and reaction time is crucial.
The choice of solvent can significantly influence the outcome of the Hantzsch thiazole synthesis. The solvent's polarity can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate and yield.
Studies on analogous syntheses have explored a range of solvents. mdpi.comnih.gov Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and often provide good yields. mdpi.com Water has also been investigated as a green solvent alternative. nih.gov In some cases, solvent-free conditions, where the neat reactants are ground together, have proven to be highly effective, leading to shorter reaction times and simplified work-up procedures. scispace.comlookchem.comorganic-chemistry.org This solvent-free approach is environmentally benign and economically advantageous. scispace.com
| Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethanol | Reflux | ~70-85% | mdpi.com |
| Methanol | Reflux | ~70-80% | nih.gov |
| Water | Reflux / Ultrasonic Irradiation | ~50-90% | mdpi.comnih.gov |
| 1-Butanol | Reflux | ~80-90% | mdpi.com |
| Solvent-Free | Grinding at Room Temperature | >90% | scispace.comlookchem.com |
Catalysis
Heterogeneous Catalysts: Solid acid catalysts are a popular choice due to their ease of separation from the reaction mixture and potential for recyclability. One such example is silica-supported tungstosilisic acid, which has been effectively used in the one-pot, three-component synthesis of other substituted thiazoles. mdpi.com This type of catalyst offers a green alternative to traditional homogeneous acid catalysts.
Biocatalysts: In the realm of green chemistry, enzymes are gaining attention as catalysts. Lipases, for instance, have been utilized in the synthesis of 2,4-disubstituted thiazole derivatives. These biocatalysts operate under mild conditions and are environmentally benign. Another innovative biocatalyst is chitosan-based hydrogels, which have been used in the ultrasound-assisted synthesis of novel thiazole derivatives. nih.gov
It is important to note that many Hantzsch syntheses are also conducted without a catalyst, often by simply refluxing the reactants in a suitable solvent. The choice of whether to use a catalyst, and which one, would depend on the specific reactivity of the substrates and the desired reaction conditions.
Reaction Time and Temperature
Reaction time and temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. These parameters are often interdependent and are also affected by the choice of solvent and catalyst.
Conventional Heating: Traditional methods for thiazole synthesis often involve refluxing the reactants in a solvent such as ethanol for several hours. For instance, the synthesis of some 2-amino-4,5-diarylthiazole derivatives involves refluxing in ethanol. mdpi.com Temperatures can range from room temperature to the boiling point of the solvent used. In some cases, reactions can be carried out at lower temperatures, such as -13°C, followed by warming to room temperature over a period of hours.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. For example, the microwave-assisted Hantzsch reaction for the synthesis of certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was optimized at 90°C for 30 minutes in methanol, achieving high yields. nih.gov Another report highlights the synthesis of 2-amino-5-aryl thiazoles in 10-15 minutes using a microwave oven under solvent-free conditions. rjpbcs.com
Ultrasonic Irradiation: Similar to microwave synthesis, ultrasound-assisted methods can also accelerate reaction rates and improve yields. Sonication promotes cavitation, creating localized high-temperature and high-pressure zones that enhance chemical reactivity. The synthesis of certain thiazole derivatives has been successfully achieved at 50°C in a short timeframe using ultrasonic irradiation. nih.gov
The optimal reaction time and temperature for the synthesis of this compound would need to be determined empirically, but the literature on related compounds provides a valuable starting point for experimentation.
| Synthesis Method | Typical Temperature | Typical Reaction Time |
| Conventional Heating | Room Temperature to Reflux | Hours |
| Microwave Irradiation | 90°C | 10 - 30 minutes |
| Ultrasonic Irradiation | 50°C | 30 - 90 minutes |
Green Chemistry Approaches in Thiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Alternative Energy Sources: As discussed previously, microwave irradiation and ultrasonic irradiation are key green technologies that significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov
Green Solvents and Catalysts: The use of water as a solvent, or performing reactions under solvent-free conditions, are highly desirable from a green chemistry perspective. Additionally, the development and use of reusable and non-toxic catalysts, such as the aforementioned silica-supported tungstosilisic acid and biocatalysts like lipases and chitosan-based materials, contribute to more sustainable synthetic processes. mdpi.comnih.gov
One-Pot Syntheses: Multi-component, one-pot reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation from purification of intermediates, and save time and resources. The Hantzsch synthesis itself can often be performed as a one-pot procedure. For instance, an efficient and green one-pot, multi-component synthesis of new substituted Hantzsch thiazole derivatives has been developed using a reusable catalyst under both conventional heating and ultrasonic irradiation. mdpi.com
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.
Spectroscopic and Structural Characterization of 2 3 Tolyl 4 2 Hydroxyphenyl Thiazole
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole would be confirmed through a combination of advanced spectroscopic methods. Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of an organic molecule.
¹H-NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (splitting patterns indicating adjacent protons). For this compound, one would expect to see distinct signals for the protons on the tolyl ring, the hydroxyphenyl ring, and the thiazole (B1198619) ring. The phenolic hydroxyl proton would likely appear as a broad singlet, and the methyl group on the tolyl ring would be a sharp singlet.
¹³C-NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between aromatic carbons, the thiazole ring carbons, and the methyl carbon of the tolyl group.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show which protons are coupled to each other (i.e., are on adjacent carbons), confirming the substitution patterns on the aromatic rings. An HSQC spectrum would correlate each proton with the carbon atom it is directly attached to.
Without experimental data, a specific data table of chemical shifts and coupling constants cannot be compiled.
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands including:
A broad O-H stretching band for the hydroxyl group, typically in the range of 3200-3600 cm⁻¹.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
Aliphatic C-H stretching from the tolyl's methyl group, just below 3000 cm⁻¹.
C=N and C=C stretching vibrations from the thiazole and aromatic rings in the 1450-1650 cm⁻¹ region.
C-S stretching vibrations, which are typically weaker and appear in the fingerprint region (below 1000 cm⁻¹).
A detailed vibrational analysis would require the actual spectrum to assign specific frequencies to their corresponding vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure.
The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (267.35 g/mol ). The fragmentation pattern would likely involve the cleavage of the bonds connecting the aryl rings to the central thiazole core, leading to fragments corresponding to the tolyl, hydroxyphenyl, and thiazole moieties. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula.
X-ray Crystallography for Absolute Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise data on:
Bond lengths and angles between all atoms.
The planarity of the thiazole and aromatic rings.
The dihedral angles between the planes of the three ring systems.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group.
This data would provide an unambiguous confirmation of the compound's constitution and conformation in the solid state. No published crystal structure for this specific compound was found.
Conformational Analysis and Stereochemical Considerations
This molecule does not possess any stereocenters, so it is achiral. However, conformational analysis is relevant due to the potential for rotation around the single bonds connecting the tolyl and hydroxyphenyl rings to the thiazole ring. The preferred conformation would be dictated by steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding between the phenolic OH and the thiazole nitrogen). Computational modeling, in conjunction with experimental data from X-ray crystallography or solution-phase NMR (using techniques like NOESY), would be used to determine the most stable rotational conformers. Without experimental or computational studies on this specific molecule, a detailed conformational analysis cannot be performed.
Computational Investigations of 2 3 Tolyl 4 2 Hydroxyphenyl Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.net This approach allows for the calculation of a molecule's optimized geometry, representing its most stable three-dimensional conformation. DFT studies for thiazole-containing compounds typically utilize basis sets like B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov Such calculations would determine key structural parameters for 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole, including bond lengths, bond angles, and dihedral angles, providing a precise model of its spatial arrangement. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. kbhgroup.in For a compound like this compound, FMO analysis would map the distribution of these orbitals, indicating which parts of the molecule are most likely to participate in chemical reactions.
Electrostatic Potential Surfaces
Molecular Electrostatic Potential (MEP) surfaces are visual models that illustrate the charge distribution within a molecule. kbhgroup.in These surfaces map the electrostatic potential onto the electron density, using a color scale to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. mdpi.com An MEP analysis of this compound would identify its reactive sites, such as the electronegative nitrogen and sulfur atoms of the thiazole (B1198619) ring and the oxygen of the hydroxyl group, which are important for intermolecular interactions. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. physchemres.org This method is instrumental in drug discovery for predicting binding affinity and identifying potential drug candidates. researchgate.net
Ligand-Protein Binding Interactions and Affinity Predictions
Molecular docking simulations place the ligand, in this case, this compound, into the binding site of a target protein. The simulation software then calculates a binding affinity or docking score, usually expressed in kcal/mol, which estimates the strength of the interaction. physchemres.org A lower (more negative) score generally indicates a more stable and favorable binding interaction. The analysis also details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. physchemres.orgnih.gov This information is vital for understanding the mechanism of action and for optimizing the ligand's structure to improve its binding potency.
Identification of Potential Biological Targets
The thiazole scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. fabad.org.trnih.govnih.gov Molecular docking can be used to screen this compound against a panel of known biological targets associated with these activities. For instance, thiazole derivatives have been studied as inhibitors of targets like tubulin in cancer, nih.govresearchgate.net various bacterial enzymes, researchgate.net and enzymes implicated in Alzheimer's disease. mdpi.com By evaluating the compound's docking performance against these proteins, researchers can generate hypotheses about its potential therapeutic applications and guide future experimental validation.
Molecular Dynamics Simulations
Molecular dynamics simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. For a compound like this compound, such simulations could provide valuable insights into its structural flexibility, solvent interactions, and the stability of its binding to potential biological targets. This information is crucial in the fields of drug discovery and materials science for predicting a compound's behavior in a biological environment and for designing novel molecules with enhanced properties.
Although direct MD simulation data for this compound is absent, the broader field of computational chemistry has seen the application of this technique to other, structurally related thiazole-containing compounds. These studies often focus on understanding the binding mechanisms of thiazole derivatives to various enzymes and receptors, which can be instrumental in the rational design of new therapeutic agents.
Future computational work may yet explore the molecular dynamics of this compound, which would contribute to a more comprehensive understanding of its chemical and biological characteristics.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data published on the compound This compound to generate a detailed article covering its biological activities as per the requested outline.
General findings on related compounds, such as other 2-aryl-4-phenylthiazoles or derivatives with a 2-hydroxyphenyl moiety, cannot be accurately extrapolated to This compound without specific experimental validation. The structure and activity of a chemical compound are highly specific, and minor structural changes can lead to significant differences in biological effects.
Therefore, to ensure scientific accuracy and strictly adhere to the user's request to focus solely on This compound , it is not possible to provide the requested detailed sections on its biological activity at this time. The basic chemical properties of the compound are available, but data regarding its interaction with biological systems remains unpublished or unavailable in the public domain.
Biological Activity Profiling and Mechanistic Studies of 2 3 Tolyl 4 2 Hydroxyphenyl Thiazole
Anti-inflammatory Properties
The thiazole (B1198619) scaffold is a core component of various compounds recognized for their anti-inflammatory effects. nih.govresearchgate.net Research into different thiazole derivatives has consistently demonstrated their potential in mitigating inflammatory processes. For instance, a synthesized molecule that combines a nicotinoyl moiety, a thiazolidin-4-one ring, and a 3,5-di-tert-butyl-4-hydroxyphenyl group—a potent antioxidant component—showed significant anti-inflammatory activity in both acute and chronic inflammation models, with efficacy comparable to the standard drug ibuprofen. nih.gov The anti-inflammatory action is considered a key mechanism that could contribute to other potential therapeutic benefits. nih.gov
Furthermore, studies on new thiazole-phenylacetic acid derivatives have identified them as having potent dual anti-inflammatory and antimicrobial activities. nih.gov Similarly, certain 6-aryl mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole derivatives have been highlighted as hit compounds due to their anti-exudative activity in in-vivo models of inflammation. nuph.edu.ua These findings underscore the importance of the thiazole ring as a pharmacophore in the design of novel anti-inflammatory agents. nih.gov The presence of the hydroxyphenyl group in 2-(3-tolyl)-4-(2-hydroxyphenyl)thiazole suggests a potential for anti-inflammatory action, given that phenolic compounds are often associated with such properties.
Antioxidant Capacity
Oxidative stress is a contributing factor to many chronic diseases, making the development of effective antioxidant compounds a key research area. researchgate.net The thiazole core is recognized for its chemical versatility and its role in a range of pharmacological activities, including antioxidant effects. nih.gov The combination of a thiazole ring with phenolic or polyphenolic moieties, in particular, has been a successful strategy for creating compounds with substantial antioxidant activity. researchgate.netnih.gov
The antioxidant potential of such compounds is often conferred by the catechol or hydroxyphenyl moiety. nih.gov Research on a series of thiazolyl-catechol compounds confirmed their antioxidant capabilities through various in vitro tests. nih.gov Similarly, studies on N-methyl substituted thiazole-derived polyphenolic compounds demonstrated that combining these two pharmacophores can result in molecules with antioxidant activity comparable to established standards like ascorbic acid and Trolox. nih.gov The evaluation of these compounds typically involves a panel of assays to assess their radical scavenging and electron transfer capabilities.
| Assay Type | Assay Name | Purpose |
|---|---|---|
| Antiradical/Radical Scavenging | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of a compound to scavenge the stable DPPH radical. nih.gov |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the decolorization of the ABTS radical cation (ABTS•+) by antioxidants. nih.govnih.gov | |
| Electron Transfer-Based | RP (Reducing Power) Assay | Measures the ability of a compound to reduce Fe(III) to Fe(II). nih.gov |
| TAC (Total Antioxidant Capacity) Assay | Evaluates the overall antioxidant capacity, often via phosphomolybdenum method. nih.gov | |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. nih.gov | |
| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay | Measures the reduction of Cu(II)-neocuproine to Cu(I)-neocuproine complex. nih.gov | |
| Metal Chelation | Ferrous Ion Chelation Assay | Determines the ability of a compound to chelate ferrous ions, preventing their participation in Fenton-type reactions. nih.gov |
Enzyme Inhibition Studies
Thiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of diseases.
Cholinesterase
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial for the management of Alzheimer's disease. nih.gov A series of twenty-four benzimidazole-based thiazole analogues were synthesized and evaluated for their ability to inhibit these enzymes. All analogues demonstrated good inhibitory potential against both AChE and BuChE, with some compounds proving to be more potent than the standard drug Donepezil. mdpi.com
| Compound Class | Enzyme | IC₅₀ Value Range (µM) | Reference Standard | Standard IC₅₀ (µM) |
|---|---|---|---|---|
| Benzimidazole-based thiazoles mdpi.com | Acetylcholinesterase (AChE) | 0.10 - 11.10 | Donepezil | 2.16 |
| Butyrylcholinesterase (BuChE) | 0.20 - 14.20 | 4.5 |
Carbonic Anhydrase
Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological and pathological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma and epilepsy. nih.govnih.gov A library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides was synthesized to assess their inhibitory effects on human (h) CA isoforms I, II, IX, and XII. researchgate.net Many of these compounds showed preferential inhibition of isoforms hCA II and hCA XII. researchgate.net Another study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides also reported inhibitory activity against hCA I and hCA II. nih.gov
| Compound Class | Enzyme Isoform | Kᵢ Value Range (nM) | Reference Standard | Standard Kᵢ (nM) |
|---|---|---|---|---|
| Pyrazoline Benzenesulfonamides nih.gov | hCA I | 316.7 - 533.1 | Acetazolamide | 278.8 |
| hCA II | 412.5 - 624.6 | 293.4 |
DHFR (Dihydrofolate Reductase)
Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA, RNA, and proteins, making it a key target for antimicrobial and anticancer therapies. nih.govrjsocmed.com Antifolates that suppress the DHFR enzyme have received significant attention. nih.gov A class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton was synthesized and evaluated. One compound from this series was found to be 2.7 times more active than the control drug methotrexate, with an IC₅₀ value of 0.08 µM. nih.gov This highlights the potential of thiazole-containing hybrid molecules as potent DHFR inhibitors. nih.govnih.gov
HAT (Histone Acetyltransferase)
Histone acetyltransferases (HATs) are enzymes involved in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy. High-throughput screening identified isothiazolones, which are structurally related to thiazoles, as inhibitors of the HAT enzyme PCAF. nih.gov The potency of these compounds was influenced by the substituents on the N-aryl group and the thiazolone ring, with a 4-pyridyl derivative showing an IC₅₀ of 1.5 µM. nih.gov
Hsp82/Hsp90 (Heat shock protein)
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many signaling proteins that promote cancer cell growth and survival, making it an important target in oncology. nih.govnih.gov A series of compounds containing a 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold were synthesized as Hsp90 inhibitors. The 2,4-dihydroxyphenyl moiety is structurally very similar to the 2-hydroxyphenyl group in the title compound. Several of these thiadiazole derivatives bound to the N-terminal domain of Hsp90 with high affinity and effectively inhibited the growth of various cancer cell lines. researchgate.net
| Compound Class | Binding Affinity (Kd, nM) | Antiproliferative Activity (EC₅₀, µM) | Target Cancer Cell Lines |
|---|---|---|---|
| 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles researchgate.net | 0.6 - 0.8 | as low as 0.35 | A549 (lung), IGR39 (melanoma), U87 (glioblastoma) |
Antiviral Activities
Viral infections are a major public health concern, and the development of new, effective antiviral drugs is critical due to the emergence of drug-resistant variants. nih.gov Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and human immunodeficiency viruses (HIV). nih.gov
Specific research has identified potent antiviral activity in various thiazole-containing molecules. For example, a thiazole derivative was identified as an inhibitor of the Chikungunya virus (CHIKV), an alphavirus, with good antiviral activity and low cytotoxicity. nih.gov In the context of the COVID-19 pandemic, thiazole-based analogues were designed based on the structure of nitazoxanide (B1678950) and evaluated for their ability to inhibit the SARS-CoV-2 main protease (Mpro). Several of these new compounds showed strong antiviral activity. nih.gov Furthermore, other studies have investigated triazole- and tetrazole-containing compounds, which can be related to thiazole chemistry, for their activity against the influenza A virus, identifying the M2 proton channel as a potential target. mdpi.comresearchgate.net
| Virus | Compound Class/Example | Activity Metric | Value |
|---|---|---|---|
| Chikungunya virus (CHIKV) nih.gov | 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | EC₅₀ | 0.6 µM |
| SARS-CoV-2 nih.gov | N-(substituted-thiazol-2-yl)cinnamamide analogues | IC₅₀ (Mpro) | 14.7 - 22.61 µM |
| Influenza A/Puerto Rico/8/34 (H1N1) researchgate.net | 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol | Selectivity Index (SI) | > 300 |
Advanced Applications and Future Research Directions
Potential as Lead Compounds in Drug Discovery
The thiazole (B1198619) nucleus is a cornerstone in the development of numerous therapeutic agents. Its presence in various FDA-approved drugs underscores its significance. The structural features of 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole, namely the tolyl and hydroxyphenyl substitutions, offer unique steric and electronic properties that could be exploited in drug design. The hydroxyphenyl group, in particular, can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets.
Future research could focus on screening this compound against a wide array of biological targets to identify its potential as a lead compound. Lead compounds are starting points for the development of new drugs. High-throughput screening campaigns against enzyme panels, receptor binding assays, and cell-based assays could uncover novel biological activities.
Development of Hybrid Molecules Incorporating the this compound Moiety
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. The this compound scaffold could be a valuable building block for the synthesis of novel hybrid molecules.
For instance, the hydroxyphenyl moiety could be linked to other known bioactive scaffolds, such as those found in anticancer or anti-inflammatory agents, to create synergistic effects. The tolyl group could be modified to fine-tune the lipophilicity and pharmacokinetic properties of the resulting hybrid molecules.
Exploration of Novel Biological Targets for this compound
While the specific biological targets of this compound are not yet elucidated, the broader class of thiazole derivatives has been shown to interact with a multitude of biological targets. These include enzymes, G-protein coupled receptors, ion channels, and nuclear receptors.
Future research should aim to identify the specific molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic approaches could be employed for target identification and validation. Unraveling the mechanism of action at a molecular level is a critical step in the drug development process.
Computational-Guided Design and Synthesis of Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In silico methods can be used to predict the binding affinity and mode of interaction of this compound with various biological targets.
Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the rational design of novel derivatives with improved potency and selectivity. By systematically modifying the tolyl and hydroxyphenyl substituents, researchers can explore the chemical space around the core thiazole scaffold to optimize its biological activity. Virtual screening of large compound libraries against identified targets can also accelerate the discovery of new lead compounds based on the this compound framework.
Therapeutic Potential in Emerging Disease Areas
The diverse biological activities reported for thiazole derivatives suggest that this compound and its future derivatives could have therapeutic potential in a wide range of diseases. While established areas like oncology and infectious diseases are promising, emerging disease areas also present opportunities.
For example, neurodegenerative diseases, metabolic disorders, and rare genetic diseases are areas with significant unmet medical needs where novel chemical entities are urgently required. Exploring the activity of this compound in disease models relevant to these emerging areas could open up new therapeutic avenues.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Tolyl)-4-(2-hydroxyphenyl)thiazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted thioamides with α-halo ketones. For example, analogous thiazole derivatives are synthesized using PEG-400 as a solvent under heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) at 70–80°C . Optimization includes varying solvents (e.g., ethanol, DMF) and catalysts (e.g., NaOH, K2CO3) to improve yield. Reaction progress is monitored via TLC, and purification involves recrystallization from hot ethanol or water .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use integrated spectroscopic and analytical techniques:
- IR Spectroscopy : Confirm hydroxyl (-OH, ~3200 cm<sup>-1</sup>), thiazole C=N (~1600 cm<sup>-1</sup>), and aromatic C-H stretches .
- NMR (<sup>1</sup>H/<sup>13</sup>C) : Identify protons on the tolyl (δ 6.8–7.5 ppm) and hydroxyphenyl (δ 5.5–6.3 ppm for -OH) groups. Thiazole protons appear at δ 7.0–8.0 ppm .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (e.g., C16H13NOS requires 71.88% C, 4.87% H) .
Q. What solvents and chromatographic methods are recommended for isolating this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while ethanol/water mixtures aid recrystallization. Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or preparative TLC (chloroform:methanol, 9:1) effectively isolates the compound .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer : Discrepancies may arise from tautomerism or rotational isomers. Use variable-temperature NMR to observe dynamic effects . For ambiguous peaks, employ 2D techniques (COSY, HSQC) to assign coupling interactions. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What strategies improve yield in multi-step syntheses involving thiazole intermediates?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for key cyclization steps .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) and enhance regioselectivity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases, CYP450 enzymes). Validate using QSAR models trained on thiazole derivatives’ IC50 data. Compare binding poses with known inhibitors (e.g., 9c in showed similar docking poses to acarbose) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Byproduct Formation : Optimize temperature gradients to minimize side reactions (e.g., oxidation of -OH groups).
- Workflow Design : Use continuous-flow reactors for precise control of exothermic steps .
- Purification at Scale : Replace column chromatography with fractional crystallization or countercurrent distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
